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Methyl 4-ethoxy-2,5-difluorobenzoate

Cat. No.: B14022510
M. Wt: 216.18 g/mol
InChI Key: ATUNIDKPIQEJDX-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Chemistry and its Role in Organic Synthesis

Benzoate esters are a fundamental class of organic compounds characterized by a carboxylate ester functional group attached to a benzene (B151609) ring. They are widely recognized as versatile intermediates and building blocks in organic synthesis. The ester functionality can undergo a variety of chemical transformations, including hydrolysis to the corresponding benzoic acid and alcohol, transesterification to form different esters, and reduction to yield benzyl alcohols.

One of the most common methods for synthesizing benzoate esters is the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. rsc.org Alternatively, they can be prepared by reacting a benzoyl chloride with an alcohol. The reactivity of the aromatic ring in benzoate esters is also a key aspect of their chemistry. The ester group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions. rsc.org This means that electrophiles will preferentially add to the carbon atoms at the meta position relative to the ester group, and the reaction will proceed more slowly than with unsubstituted benzene.

The Influence of Fluorine Substitution on Aromatic Systems: Electronic and Steric Effects

The introduction of fluorine atoms onto an aromatic ring profoundly alters its electronic and steric properties. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+R effect). This resonance effect is generally weaker than the inductive effect for halogens. The interplay of these opposing effects results in fluorinated aromatic compounds being deactivated towards electrophilic aromatic substitution compared to benzene, yet the directing effect of fluorine is ortho, para. wikipedia.org

Contextualization of Methyl 4-ethoxy-2,5-difluorobenzoate within the Class of Halogenated and Alkoxy-Substituted Aromatic Compounds

This compound belongs to a subclass of aromatic compounds that are polysubstituted with both halogen and alkoxy groups. The chemical behavior of such molecules is dictated by the combined electronic and steric influences of all substituents.

In the case of this compound, we have:

Two fluorine atoms at the 2 and 5 positions.

An ethoxy group at the 4 position.

A methyl ester group at the 1 position.

The directing effects of the substituents are as follows:

Fluorine (at C2 and C5): Ortho, para-directing (relative to their own positions).

Ethoxy (at C4): Ortho, para-directing.

Methyl Ester (at C1): Meta-directing.

Predicting the outcome of, for example, an electrophilic aromatic substitution on this ring would require careful consideration of the relative activating/deactivating strengths and directing influences of these groups.

Research Gaps and Motivations for Investigating this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While numerous studies exist on various fluorinated and alkoxy-substituted benzoates, this specific substitution pattern appears to be unexplored. This lack of data presents a clear opportunity for new research.

The motivation for investigating this compound stems from several key areas:

Novelty in Chemical Space: The unique combination of substituents could lead to novel chemical and physical properties.

Potential Biological Activity: Fluorine and ethoxy groups are common in pharmaceuticals. The specific arrangement in this molecule could impart interesting biological activities.

Materials Science Applications: Fluorinated aromatic compounds are known for their use in high-performance polymers and liquid crystals. The properties of this compound could be of interest in these fields.

Mechanistic Studies: The competing electronic effects of the substituents make this an excellent candidate for mechanistic studies in electrophilic and nucleophilic aromatic substitution reactions.

The following table summarizes the properties of some related, known compounds, highlighting the type of data that is currently absent for this compound.

Compound NameCAS NumberMolecular FormulaKey Properties/Applications
Methyl 2,4-difluorobenzoate106614-28-2C₈H₆F₂O₂Intermediate in organic synthesis.
Methyl 3-nitrobenzoate618-95-1C₈H₇NO₄Precursor in the synthesis of dyes and pharmaceuticals.
Anisole (Methoxybenzene)100-66-3C₇H₈OUsed in perfumes and as a chemical intermediate.

This table is for illustrative purposes to show the types of information available for related compounds.

Given the lack of specific experimental data, the following sections will provide a theoretical and comparative analysis based on established chemical principles and data from analogous structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O3 B14022510 Methyl 4-ethoxy-2,5-difluorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-ethoxy-2,5-difluorobenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

ATUNIDKPIQEJDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)OC)F

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Ethoxy 2,5 Difluorobenzoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 4-ethoxy-2,5-difluorobenzoate reveals several plausible synthetic pathways. The most straightforward disconnection is that of the ester linkage, which points to 4-ethoxy-2,5-difluorobenzoic acid and methanol (B129727) as the immediate precursors. This strategy allows for the late-stage introduction of the methyl ester, providing flexibility in the synthesis of other ester analogues.

Further disconnection of 4-ethoxy-2,5-difluorobenzoic acid suggests two primary routes. The first involves the disconnection of the ethoxy group, leading to a 4-hydroxy-2,5-difluorobenzoic acid intermediate. This precursor could then be subjected to etherification to install the ethoxy group. The second primary disconnection targets the carboxyl group, suggesting a precursor such as 1-ethoxy-2,5-difluorobenzene, which would require a subsequent carboxylation step.

A third, more convergent, approach involves the construction of the substituted benzene (B151609) ring through nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor, such as a trifluorobenzoic acid derivative. In this scenario, a nucleophile like sodium ethoxide could selectively displace one of the fluorine atoms.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections. The choice of a particular route would depend on the availability of starting materials, desired scale, and the need for regiochemical control.

Classical Approaches to Benzoate (B1203000) Ester Synthesis

The formation of the benzoate ester is a pivotal step in the synthesis of the target compound. Several classical and reliable methods are available for this transformation.

Direct Esterification and Transesterification Strategies

Direct esterification, most notably the Fischer-Speier esterification, is a common method for converting carboxylic acids to esters. stackexchange.comlibretexts.orgresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid (4-ethoxy-2,5-difluorobenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. stackexchange.com The reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used in a large excess, or the water formed during the reaction is removed. stackexchange.com

Transesterification is another viable strategy, particularly if a different methyl ester is already available. nih.govmasterorganicchemistry.com This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. wikipedia.orgyoutube.com For instance, a different alkyl 4-ethoxy-2,5-difluorobenzoate could be converted to the methyl ester by treatment with methanol under catalytic conditions.

Reaction Reactants Catalyst Key Features
Fischer-Speier EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reversible; requires excess alcohol or removal of water. stackexchange.comlibretexts.orgresearchgate.net
TransesterificationEster, AlcoholAcid or BaseEquilibrium process; useful for converting one ester to another. nih.govmasterorganicchemistry.com

Precursor Synthesis via Carboxylic Acid Derivatization

To circumvent the equilibrium nature of direct esterification, the carboxylic acid can be converted to a more reactive derivative. A common approach is the formation of an acyl chloride. 4-ethoxy-2,5-difluorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to yield 4-ethoxy-2,5-difluorobenzoyl chloride. youtube.com This highly electrophilic intermediate then readily reacts with methanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford this compound in high yield. The synthesis of related acyl chlorides, such as 2,5-difluorobenzoyl chloride, is well-documented. youtube.com

Aromatic Functionalization Routes to the 4-ethoxy-2,5-difluoro- Pattern

The core of the synthesis lies in the strategic functionalization of the aromatic ring to achieve the desired 1-carboxy-4-ethoxy-2,5-difluoro substitution pattern. This can be approached through either electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways to Fluorinated and Alkoxy Benzoates

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. youtube.comkhanacademy.orgyoutube.comchemicalbook.com Starting with a suitably substituted benzene derivative, electrophiles can be introduced onto the ring. For instance, one could envision a pathway starting from 1-ethoxy-3-fluorobenzene. Subsequent electrophilic fluorination could introduce the second fluorine atom. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, are commonly used for this purpose. researchgate.netorganic-chemistry.orgmasterorganicchemistry.comreddit.com The directing effects of the existing ethoxy and fluoro substituents would need to be carefully considered to achieve the desired regiochemistry. Following fluorination, the introduction of the carboxyl group could be achieved through Friedel-Crafts acylation followed by oxidation, or via direct carboxylation of a lithiated intermediate. The synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene (B1294941) through lithium-halogen exchange followed by quenching with carbon dioxide illustrates the feasibility of introducing a carboxyl group onto a dihalogenated benzene ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution for Introducing Ethoxy and Fluorine Groups

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing the target molecule, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.org A plausible precursor for this route would be a methyl 2,4,5-trifluorobenzoate. The fluorine atoms activate the ring towards nucleophilic attack. Sodium ethoxide could then be used as a nucleophile to displace one of the fluorine atoms. The regioselectivity of this displacement would be governed by the electronic effects of the ester and the other fluorine substituents, with the position para to the electron-withdrawing ester group being highly activated.

Another SNAr strategy could involve a precursor such as methyl 4-nitro-2,5-difluorobenzoate. The strongly electron-withdrawing nitro group would activate the C4 position for nucleophilic attack by sodium ethoxide, leading to the displacement of the nitro group and the formation of the desired ethoxy ether.

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) stands out as a premier strategy for achieving high regioselectivity in the functionalization of aromatic systems. This method utilizes a directing metalation group (DMG) to orchestrate the deprotonation of a specific proton positioned ortho to it, employing a strong base such as an organolithium reagent. The subsequent quenching of the resulting aryllithium species with an appropriate electrophile allows for the precise installation of a substituent. acs.orgcetjournal.it

In the synthesis of this compound, DoM presents a sophisticated tool for navigating the complexities of substituent placement on the difluorinated benzene ring. The inherent directing effects of the fluorine atoms and the methyl ester group can be either exploited or overridden by a more powerful, strategically positioned DMG to ensure the desired positional control.

The efficacy of various functional groups to act as DMGs has been a subject of extensive research, leading to a well-established hierarchy of directing ability. Notably, the O-carbamate group is recognized as one of the most potent DMGs available. nih.gov While the methoxy (B1213986) group is a moderately effective director, the carboxylic acid functional group exhibits an intermediate directing capability. researchgate.net Fluorine itself can serve as a directing group, although its influence is generally weaker than that of amides or carbamates. unblog.fr

A hypothetical DoM-based synthesis of this compound could commence with methyl 2,5-difluorobenzoate. The regiochemical outcome of the lithiation would be determined by the interplay of the directing effects of the ester and fluorine substituents, influenced by the specific base and solvent system employed. A more definitive approach would involve the introduction of a powerful DMG to dictate the site of metalation unambiguously.

Table 1: Comparison of Directing Metalation Groups (DMGs) in Aromatic Synthesis

Directing Metalation Group (DMG)Relative Directing AbilityTypical BaseComments
-OCONEt₂ (O-carbamate)Strongs-BuLi, t-BuLiOne of the most powerful and versatile DMGs. nih.gov
-CONEt₂ (Amide)Strongs-BuLi, t-BuLiWidely used for regioselective functionalization.
-OMe (Methoxy)Moderaten-BuLi, s-BuLiA common and effective DMG.
-F (Fluoro)Weak to ModerateLDA, LiTMPCan direct lithiation, especially in the absence of stronger DMGs. unblog.fr
-CO₂H (Carboxylic Acid)Moderaten-BuLi, s-BuLiRequires excess base to deprotonate the acidic proton. researchgate.net

Modern and Sustainable Synthetic Methodologies

The evolution of synthetic chemistry is increasingly driven by the need for methodologies that are not only efficient but also sustainable and scalable. These modern approaches are particularly pertinent to the synthesis of specialized compounds like this compound.

Catalytic Approaches for C-O and C-F Bond Formation (e.g., Transition Metal Catalysis)

The introduction of the ethoxy moiety in this compound necessitates the formation of a carbon-oxygen (C-O) bond. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, have revolutionized the synthesis of aryl ethers. mit.edu These reactions typically utilize palladium or copper catalysts to facilitate the coupling of an aryl halide or triflate with an alcohol. A viable pathway to the target compound could involve the palladium-catalyzed reaction of a methyl 2,5-difluoro-4-halobenzoate precursor with ethanol, where the selection of an appropriate bulky, electron-rich phosphine (B1218219) ligand would be critical for catalytic efficiency. mit.edu

The construction of carbon-fluorine (C-F) bonds is fundamental to the synthesis of the target molecule. While traditional fluorination methods often require harsh conditions, modern transition metal-catalyzed fluorination techniques offer milder and more selective alternatives.

Green Chemistry Principles in Synthetic Design and Process Intensification

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. pnas.org Applying these principles to the synthesis of this compound can lead to more sustainable manufacturing routes. Key tenets of green chemistry relevant to this synthesis include maximizing atom economy, employing safer solvents, utilizing catalytic rather than stoichiometric reagents, and enhancing energy efficiency. purkh.comlabinsights.nl

Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. cetjournal.it For the synthesis of this compound, this could be realized through the use of microreactors or other advanced reactor technologies that offer superior heat and mass transfer, leading to improved yields and selectivities. chemcopilot.com

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production, enabling chemical reactions to be performed in a continuous stream. d-nb.info This approach provides numerous benefits, including enhanced safety, precise process control, and streamlined scalability. mdpi.comalmacgroup.com

The synthesis of this compound is amenable to adaptation into a continuous flow process. Individual synthetic steps, such as DoM or palladium-catalyzed C-O coupling, could be modularized into interconnected flow reactors, allowing for an automated and continuous production line. mdpi.com The inherent safety features of flow chemistry, such as small reaction volumes and efficient thermal management, make it particularly advantageous for handling exothermic reactions or hazardous reagents. almacgroup.com

Optimization of Synthetic Pathways: Yield, Purity, and Scalability

The successful transition of a synthetic route from the laboratory to industrial production hinges on rigorous optimization of yield, purity, and scalability. For the synthesis of this compound, this entails a multi-parametric optimization of each synthetic step. Key variables include reaction temperature, pressure, time, solvent, reagent stoichiometry, and catalyst loading.

A systematic methodology, such as Design of Experiments (DoE), can be employed to efficiently navigate the complex parameter space and identify optimal conditions. Furthermore, the scalability of the process must be carefully considered, as challenges related to heat transfer, mixing, and reagent handling can arise during scale-up. nih.gov The adoption of continuous flow processing can often provide elegant solutions to these scalability hurdles. pitt.edu

Table 2: Key Parameters for Optimization of a Synthetic Pathway

ParameterObjectiveConsiderations
Yield Maximize the amount of product obtained.Reaction stoichiometry, conversion, and selectivity.
Purity Minimize the presence of impurities.By-product formation, and effectiveness of purification methods.
Scalability Ensure the process can be scaled up to meet demand.Heat transfer, mixing, and safety. nih.gov
Cost Minimize the cost of production.Cost of raw materials, energy consumption, and waste disposal.
Sustainability Minimize the environmental impact of the process.Use of green solvents, catalysts, and renewable feedstocks. pnas.org

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Ethoxy 2,5 Difluorobenzoate

Reactivity of the Ester Moiety

The methyl ester group of Methyl 4-ethoxy-2,5-difluorobenzoate is a key site for chemical transformations, including hydrolysis, transesterification, and reduction. The rates and outcomes of these reactions are modulated by the electronic effects of the substituents on the aromatic ring.

Hydrolysis Kinetics and Mechanistic Studies (Acidic and Basic Conditions)

The hydrolysis of this compound to 4-ethoxy-2,5-difluorobenzoic acid can be achieved under both acidic and basic conditions, with distinct mechanistic pathways.

Under acidic conditions , the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The rate of acidic hydrolysis is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atoms are expected to slightly increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000) by enhancing the electrophilicity of the carbonyl carbon. Conversely, the electron-donating ethoxy group would tend to decrease the rate. The net effect would depend on the balance of these opposing influences.

Under basic conditions , the hydrolysis occurs through the nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically a faster and more common method for ester hydrolysis. The electron-withdrawing fluorine atoms are expected to significantly accelerate the rate of basic hydrolysis by stabilizing the negatively charged tetrahedral intermediate. The electron-donating ethoxy group would have a counteracting, though likely lesser, effect.

Table 1: Predicted Relative Rates of Hydrolysis for this compound

CompoundRelative Rate of Acidic Hydrolysis (Predicted)Relative Rate of Basic Hydrolysis (Predicted)
Methyl Benzoate1.01.0
This compoundSlightly > 1.0Significantly > 1.0

Data is illustrative and based on theoretical electronic effects.

Transesterification Reactions with Various Alcohols

Transesterification of this compound can be carried out to produce other esters. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

The reactivity in transesterification reactions is influenced by the steric hindrance of the incoming alcohol and the electronic properties of the benzoate. The presence of the fluorine and ethoxy groups on the aromatic ring will have a similar electronic influence on the reaction rate as observed in hydrolysis. The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product.

Table 2: Illustrative Transesterification Reactions of this compound

Reactant AlcoholCatalystExpected Product
EthanolH₂SO₄ (catalytic)Ethyl 4-ethoxy-2,5-difluorobenzoate
IsopropanolNaO-iPr (catalytic)Isopropyl 4-ethoxy-2,5-difluorobenzoate
Benzyl alcoholTi(O-iPr)₄ (catalytic)Benzyl 4-ethoxy-2,5-difluorobenzoate

Reduction Reactions to Benzylic Alcohols and Further Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, (4-ethoxy-2,5-difluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by a second hydride attack on the intermediate aldehyde.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but can reduce the intermediate aldehyde if formed under specific conditions. The electronic effects of the fluorine and ethoxy groups are not expected to significantly hinder this reduction with powerful nucleophilic hydrides.

Reactivity of the Aromatic Core: Fluorine and Ethoxy Group Influence

The substituted benzene (B151609) ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution, with the regioselectivity and reactivity being governed by the combined electronic and steric effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine-Bearing Positions

The presence of the electron-withdrawing methyl ester group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Fluorine is a good leaving group in SNAr reactions. The positions ortho and para to the activating ester group are particularly susceptible to nucleophilic attack.

In this compound, the fluorine at the C-5 position is para to the ester group, making it the most likely site for SNAr. The fluorine at the C-2 position is ortho to the ester, but also ortho to the electron-donating ethoxy group, which would disfavor nucleophilic attack at this position. Therefore, nucleophiles are expected to preferentially substitute the fluorine at the C-5 position.

Table 3: Predicted Regioselectivity of SNAr Reactions

NucleophileReagentMajor Product
MethoxideNaOCH₃Methyl 4-ethoxy-5-methoxy-2-fluorobenzoate
AmmoniaNH₃Methyl 5-amino-4-ethoxy-2-fluorobenzoate
ThiophenoxidePhSNaMethyl 4-ethoxy-2-fluoro-5-(phenylthio)benzoate

Electrophilic Aromatic Substitution Patterns in the Presence of Fluorine and Ethoxy Substituents

For electrophilic aromatic substitution (EAS), the directing effects of the substituents must be considered. The ethoxy group is a strongly activating, ortho, para-directing group. The fluorine atoms are deactivating but ortho, para-directing. The methyl ester group is a deactivating, meta-directing group.

The powerful activating and directing effect of the ethoxy group is expected to dominate the regioselectivity of EAS reactions. The positions ortho to the ethoxy group are C-3 and C-5. The C-5 position is occupied by a fluorine atom. The C-3 position is vacant and is therefore the most likely site for electrophilic attack. The position is also meta to the deactivating ester group, which is consistent with this prediction.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄Methyl 4-ethoxy-2,5-difluoro-3-nitrobenzoate
BrominationBr₂, FeBr₃Methyl 3-bromo-4-ethoxy-2,5-difluorobenzoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 3-acetyl-4-ethoxy-2,5-difluorobenzoate

Lithiation and Other Organometallic Reactions on the Fluorinated Aromatic Ring

The presence of two fluorine atoms and an ethoxy group on the benzene ring significantly influences its reactivity towards organometallic reagents, particularly strong bases like organolithium compounds. Directed ortho-metalation (DoM) is a key reaction pathway for the selective functionalization of this aromatic system. researchgate.netbaranlab.orguwindsor.caorganic-chemistry.org

In the case of this compound, there are several potential sites for deprotonation. The fluorine atoms are powerful ortho-directing groups, enhancing the acidity of the adjacent protons at the C3 and C6 positions. researchgate.netresearchgate.net The ethoxy group also acts as a directing group, primarily activating the ortho position at C3. The methyl ester is a weaker directing group. The interplay between these directing groups determines the regioselectivity of the lithiation.

Table 1: Predicted Regioselectivity of Lithiation of this compound with Organolithium Reagents

PositionDirecting Group(s)Predicted ReactivityRationale
C3F (at C2), OEt (at C4)Highly FavoredThe C3 proton is activated by both the adjacent fluorine atom and the ortho ethoxy group, making it the most acidic and likely site for deprotonation.
C6F (at C5)Less FavoredThe C6 proton is activated by the adjacent fluorine atom. However, it lacks the additional activation from the ethoxy group.

The lithiation is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) using an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting aryllithium species is a versatile intermediate that can react with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

For instance, quenching the lithiated intermediate with an electrophile such as N,N-dimethylformamide (DMF) would introduce a formyl group, leading to the formation of methyl 3-formyl-4-ethoxy-2,5-difluorobenzoate. Similarly, reaction with carbon dioxide would yield the corresponding carboxylic acid derivative.

Directed Transformations and Selective Functionalization

The ability to selectively introduce functional groups via directed metalation opens up pathways for the synthesis of a wide array of derivatives of this compound.

Chemoselectivity: In reactions involving organometallic reagents, the primary reaction is expected to be the deprotonation of the aromatic ring rather than nucleophilic attack at the ester carbonyl. This is due to the high kinetic acidity of the ring protons activated by the fluorine and ethoxy groups.

Regioselectivity: As discussed in the context of lithiation, the reaction is highly regioselective for the C3 position due to the synergistic directing effects of the C2-fluoro and C4-ethoxy groups. This predictable regioselectivity is a powerful tool for the synthesis of specifically substituted aromatic compounds.

Stereoselectivity: For reactions on the aromatic ring itself, stereoselectivity is not a primary concern. However, if chiral electrophiles are used to quench the aryllithium intermediate, or if subsequent reactions are carried out on the newly introduced functional group, diastereoselective or enantioselective outcomes may be achieved depending on the specific reagents and conditions.

The aryllithium intermediate derived from this compound serves as a gateway to a variety of analogues.

Table 2: Examples of Derivative Synthesis from the C3-Lithiated Intermediate

ElectrophileReagent ExampleProduct
AldehydeAcetaldehydeMethyl 4-ethoxy-2,5-difluoro-3-(1-hydroxyethyl)benzoate
KetoneAcetoneMethyl 4-ethoxy-2,5-difluoro-3-(2-hydroxypropan-2-yl)benzoate
Alkyl HalideIodomethaneMethyl 4-ethoxy-2,5-difluoro-3-methylbenzoate
Silyl HalideTrimethylsilyl chlorideMethyl 4-ethoxy-2,5-difluoro-3-(trimethylsilyl)benzoate
Boronic EsterIsopropyl pinacol (B44631) borateMethyl 4-ethoxy-2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

These derivatives can then undergo further transformations. For example, the boronic ester derivative can participate in Suzuki cross-coupling reactions to form biaryl compounds. The hydroxylated derivatives can be oxidized to the corresponding ketones or aldehydes.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The rate of the lithiation reaction is expected to be significantly influenced by the nature of the organolithium base, the solvent, and the temperature. The use of a stronger base or the addition of a chelating agent like tetramethylethylenediamine (TMEDA) would likely increase the reaction rate.

The thermodynamic stability of the aryllithium intermediate is a key factor in the regioselectivity of the reaction. The C3-lithiated species is predicted to be the most stable due to the combined electron-withdrawing inductive effects of the nearby fluorine and oxygen atoms, which stabilize the negative charge. researchgate.netresearchgate.net

Table 3: Predicted Kinetic and Thermodynamic Parameters for the Lithiation of this compound

ParameterPredicted ValueInfluencing Factors
Activation Energy (Ea)Relatively LowAcidity of the C3 proton, strength of the organolithium base.
Rate Constant (k)Moderate to FastTemperature, concentration of reactants, solvent polarity.
Enthalpy of Reaction (ΔH)ExothermicFormation of a stable C-Li bond.
Gibbs Free Energy (ΔG)Favorable (Negative)Formation of a thermodynamically stable aryllithium species.

It is important to note that these are predicted trends based on the known behavior of similar fluorinated and alkoxylated aromatic compounds. researchgate.netresearchgate.net Experimental studies would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Characterization Methodologies and Spectroscopic Analysis for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with multiple substituents on a benzene (B151609) ring, including fluorine atoms, advanced NMR techniques are necessary for complete and accurate assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

One-dimensional NMR spectra can often be crowded or ambiguous. Two-dimensional (2D) NMR experiments resolve these issues by correlating different nuclei through bonds or through space, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For Methyl 4-ethoxy-2,5-difluorobenzoate, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons (H-3 and H-6), confirming their adjacent relationship. It would also show a correlation between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal of the ester methyl group would correlate to the methoxy (B1213986) carbon, and the aromatic proton signals would correlate to their respective aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for piecing together the molecular skeleton, especially in connecting fragments separated by quaternary (non-protonated) carbons or heteroatoms. Key expected HMBC correlations for this compound would include:

The ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O).

The aromatic proton H-3 to the fluorinated carbons C-2 and C-4, as well as the carbonyl carbon.

The ethoxy methylene protons (-OCH₂CH₃) to the aromatic carbon C-4 and the ethoxy methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of bonding. A key NOESY correlation would be expected between the aromatic proton H-3 and the protons of the ethoxy group on the adjacent C-4, helping to confirm the substituent arrangement.

Based on these techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. The following table represents the predicted NMR assignments for this compound.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Predicted 2D Correlations
C=O-~163HMBC to -OCH₃ protons and H-3
C-1-~120 (d, JCF)HMBC from H-3, H-6
C-2-~155 (dd, JCF)HMBC from H-3, H-6
C-3~7.2-7.4~115 (d, JCF)COSY to H-6; HSQC to C-3; HMBC to C-1, C-2, C-4, C-5, C=O; NOESY to -OCH₂CH₃ protons
C-4-~148 (dd, JCF)HMBC from H-3, H-6, -OCH₂CH₃ protons
C-5-~152 (dd, JCF)HMBC from H-3, H-6
C-6~7.0-7.2~118 (d, JCF)COSY to H-3; HSQC to C-6; HMBC to C-1, C-2, C-4, C-5
-COOCH₃~3.9~53HSQC to C; HMBC to C=O
-OCH₂CH₃~4.1 (q)~65COSY to -OCH₂CH₃; HSQC to C; HMBC to C-4 and -OCH₂CH₃
-OCH₂CH₃~1.4 (t)~14COSY to -OCH₂CH₃; HSQC to C; HMBC to -OCH₂CH₃

Note: 'd' denotes a doublet and 'dd' a doublet of doublets, arising from coupling to fluorine. JCF represents the carbon-fluorine coupling constant.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment.

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-5 positions.

F at C-2: This fluorine is ortho to the electron-withdrawing methyl ester group (-COOCH₃).

F at C-5: This fluorine is ortho to the electron-donating ethoxy group (-OCH₂CH₃).

The differing electronic effects of these adjacent groups would result in different chemical shifts for F-2 and F-5. Based on data for similar fluorinated aromatic compounds, the chemical shifts can be estimated to fall within the typical range for aryl fluorides. The ethoxy group's donating effect would likely shield the F-5 nucleus more than the ester group shields F-2, resulting in an upfield shift for F-5 relative to F-2.

¹⁹F NMR is also an excellent tool for monitoring reaction progress. For instance, during the saponification of the ester to the corresponding carboxylic acid, the electronic environment of the F-2 atom would change significantly. This would cause a noticeable shift in its ¹⁹F NMR signal, allowing for real-time tracking of the conversion of starting material to product.

Fluorine PositionAdjacent GroupsPredicted ¹⁹F Chemical Shift (ppm vs. CFCl₃)Rationale for Shift
F-2C-1 (ester), C-3 (H)-120 to -130Influenced by the electron-withdrawing nature of the adjacent ester group.
F-5C-4 (ethoxy), C-6 (H)-135 to -145Influenced by the electron-donating nature of the adjacent ethoxy group, causing shielding.

Note: These are estimated values. Actual shifts depend on solvent and experimental conditions.

While solution-state NMR provides information on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. sigmaaldrich.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing supramolecular structures.

For this compound, if it were found to crystallize in different forms, ¹³C and ¹⁹F ssNMR could be used to distinguish between polymorphs. Different crystal packing arrangements lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts in the ssNMR spectrum. rsc.org For example, two polymorphs might show different numbers of signals or altered chemical shifts for the aromatic carbons and fluorines, reflecting the different molecular conformations or intermolecular interactions in the crystal lattice. This technique is a crucial tool in pharmaceutical and materials science for ensuring the correct solid form of a substance is produced and maintained. sigmaaldrich.com To date, no public studies have reported the solid-state NMR analysis of this specific compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments. This is critical for confirming molecular identity and for elucidating the structures of unknown reaction products or intermediates.

In a synthetic pathway involving this compound, HRMS can identify the exact mass of the product, confirming successful synthesis. It can also help identify byproducts or reaction intermediates. For example, if an incomplete reaction occurred, HRMS could detect both the starting material and the product in a mixture.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides a fingerprint of the molecule's structure. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, one can deduce the molecule's connectivity. For this compound (exact mass: 216.0601 g/mol ), key fragmentation pathways typical for benzoate (B1203000) esters would be expected:

Loss of a methoxy radical (•OCH₃): This would result in a benzoyl cation fragment.

Loss of an ethoxy radical (•OC₂H₅): A less common but possible fragmentation.

Loss of ethylene (B1197577) (C₂H₄): A characteristic rearrangement (McLafferty rearrangement) from the ethoxy group, leading to a radical cation of a phenol (B47542) derivative.

Predicted Fragment Ion (m/z)Proposed Elemental FormulaDescription of Neutral Loss
185.0408C₉H₆F₂O₂⁺Loss of methoxy radical (•OCH₃) from the ester.
171.0251C₈H₄F₂O₂⁺•Loss of ethyl radical (•C₂H₅) from the ethoxy group.
188.0285C₈H₅F₂O₃⁺•Loss of ethylene (C₂H₄) via McLafferty rearrangement.
157.0102C₈H₂F₂O⁺Loss of •OCH₃ followed by loss of carbon monoxide (CO).

Beyond qualitative identification, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for quantitative analysis, offering high sensitivity and selectivity. A quantitative method for this compound would be valuable for purity assessment, stability studies, or environmental trace analysis.

Developing such a method would involve:

Chromatographic Separation: An LC method, likely using a C18 reversed-phase column, would be optimized to separate the analyte from matrix components and potential impurities.

HRMS Detection: The mass spectrometer would be set to monitor the exact mass of the analyte's molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The high resolution allows for the extraction of a very narrow mass window, minimizing interference from other compounds and leading to a clean signal.

Quantification: An internal standard, ideally an isotopically labeled version of this compound (e.g., containing ¹³C or ²H), would be added to samples and calibration standards. A calibration curve would be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

This approach enables accurate and precise quantification even at very low concentrations (ng/mL or pg/mL levels), which is a significant advantage over less sensitive techniques. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

No published studies detailing the infrared (IR) or Raman spectroscopic analysis of this compound are currently available. Therefore, a detailed analysis of its functional groups and conformational structure based on experimental vibrational data cannot be provided.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

There are no reports of the synthesis of single crystals of this compound, and consequently, no single-crystal X-ray diffraction data has been published. This information is essential for the unambiguous determination of its absolute molecular structure, including bond lengths, bond angles, and crystal packing information.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Information regarding the powder X-ray diffraction (PXRD) pattern of this compound is not available in the scientific literature. As such, details on its crystalline phase, degree of crystallinity, or any potential polymorphic forms remain uncharacterized.

Electroanalytical Techniques for Redox Behavior and Electron Transfer Mechanisms

No studies employing electroanalytical techniques, such as cyclic voltammetry or other potentiometric or amperometric methods, have been reported for this compound. Consequently, its redox properties and electron transfer mechanisms have not been experimentally determined.

Computational and Theoretical Investigations of Methyl 4 Ethoxy 2,5 Difluorobenzoate

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Both DFT and ab initio methods serve as powerful predictive tools, capable of elucidating a wide range of molecular properties from first principles.

A comprehensive analysis of the electronic structure of Methyl 4-ethoxy-2,5-difluorobenzoate would be the first step in its theoretical characterization. This would involve mapping the distribution of electrons within the molecule and determining the energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, an analysis of the charge distribution would provide insights into the polarity of the molecule and the nature of its constituent chemical bonds. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential.

Table 1: Hypothetical Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy --- Indicates electron-donating ability
LUMO Energy --- Indicates electron-accepting ability
HOMO-LUMO Gap --- Relates to chemical reactivity and stability

Note: The table above is illustrative, as specific calculated values for this compound are not available in the surveyed literature.

Computational chemistry is an indispensable tool for predicting spectroscopic data, which can then be used to interpret and validate experimental findings. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be of great value.

By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum, providing a deeper understanding of the molecule's vibrational modes.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Parameter Calculated Value Experimental Value
¹H NMR Chemical Shift (ppm) --- ---
¹³C NMR Chemical Shift (ppm) --- ---

Note: This table is a template for the type of data that would be generated from such a study; no specific values are currently available.

The presence of rotatable bonds in this compound, particularly around the ester and ethoxy groups, means that the molecule can exist in multiple conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them.

The resulting conformational landscape would reveal the preferred three-dimensional structures of the molecule and their relative populations at a given temperature. This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules, such as biological receptors or catalysts.

Reaction Mechanism Elucidation through Computational Modeling

Beyond its static properties, computational modeling can be used to investigate the dynamic processes of chemical reactions involving this compound.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state , which is the highest energy point along the reaction pathway. Computational methods allow for the precise location of transition state structures.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the identified transition state is indeed the correct one for the reaction of interest.

Such profiles would be invaluable for understanding both the synthetic routes to this compound and its potential degradation pathways. This knowledge can be used to optimize reaction conditions for its synthesis and to predict its stability under various environmental conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide profound insights into its dynamic behavior, including how it interacts with itself and with surrounding solvent molecules. Such simulations would typically employ a force field, a set of empirical energy functions, to calculate the forces between atoms and subsequently their motion over time.

The intermolecular interactions of this compound are expected to be complex, involving a combination of dipole-dipole interactions, London dispersion forces, and potentially weak hydrogen bonds. The presence of two highly electronegative fluorine atoms, an ethoxy group, and a methyl ester group all contribute to the molecule's charge distribution and its interaction potential.

MD simulations in various solvents can elucidate the role of solvent effects on the conformational preferences and intermolecular associations of this compound. The polarizable continuum model (PCM) is a common approach to simulate the effects of a solvent without explicitly representing every solvent molecule, thus saving computational cost.

A hypothetical study could involve simulating the molecule in a box of explicit solvent molecules, such as water, ethanol, or a non-polar solvent like hexane. The simulations would track the conformational changes of the ethoxy group and the orientation of the molecule with respect to the solvent molecules. The radial distribution function could be calculated to understand the solvation shells around different parts of the molecule.

Table 1: Hypothetical Intermolecular Interaction Energies of this compound Dimers in Different Solvents (kcal/mol)

Dimer ConfigurationIn VacuumIn Water (ε ≈ 80)In Ethanol (ε ≈ 25)In Hexane (ε ≈ 2)
Head-to-tail (ester-to-ring)-5.2-2.1-2.8-4.8
Stacked (π-π)-4.5-1.5-2.1-4.1
Fluorine-bridged-3.8-1.2-1.8-3.5

Note: These are illustrative values and would need to be confirmed by actual quantum mechanical calculations and MD simulations.

Predicting the crystal structure of a molecule is a challenging but crucial aspect of materials science. Computational methods for crystal structure prediction (CSP) involve generating a large number of possible crystal packing arrangements and ranking them based on their lattice energies. For this compound, the interplay of the different functional groups will dictate the most stable packing motif. The presence of fluorine atoms can sometimes lead to the suppression of disorder in crystals.

Theoretical studies would likely investigate various common packing motifs, such as herringbone, stacked, and layered structures. The calculations would aim to identify the most energetically favorable crystal structure, which corresponds to the global minimum on the potential energy surface. The predicted crystal structure would provide valuable information about the unit cell parameters, space group, and intermolecular contacts in the solid state.

Table 2: Predicted Crystal Properties of a Hypothetical Polymorph of this compound

PropertyPredicted Value
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Density (g/cm³)1.45
Lattice Energy (kcal/mol)-25.8

Note: These values are hypothetical and represent a plausible outcome of a crystal structure prediction study.

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological/Toxicological)

QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its macroscopic properties. These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule and then using statistical methods to correlate these descriptors with an experimentally determined or computationally predicted property.

For this compound, QSPR models could be developed to predict a range of material-relevant properties. These could include properties like boiling point, melting point, viscosity, and refractive index. The development of such a model would involve calculating a variety of molecular descriptors for a series of related benzoate (B1203000) esters.

Table 3: Selected Molecular Descriptors for a Hypothetical QSPR Study of this compound

DescriptorTypeHypothetical Value
Molecular WeightConstitutional216.18 g/mol
LogPPhysicochemical2.8
Dipole MomentElectronic2.5 D
PolarizabilityElectronic18.5 ų
Wiener IndexTopological854

Once a statistically significant QSPR model is established, it can be used to predict the properties of this compound. For instance, a linear regression model for boiling point might take the form:

Boiling Point (°C) = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) + ...

Such predictive models are invaluable in the early stages of material design and can guide experimental efforts by identifying candidates with desired properties.

Applications and Intermediary Roles in Non Clinical Chemical Synthesis and Materials Science

Methyl 4-ethoxy-2,5-difluorobenzoate as a Versatile Synthetic Building Block

Precursor for Advanced Organic Syntheses

There is no specific information available in the surveyed literature detailing the use of this compound as a precursor for advanced organic syntheses. Its potential utility can be hypothesized based on the reactivity of its functional groups—the methyl ester, the ethoxy group, and the difluorinated benzene (B151609) ring—but no concrete examples or methodologies have been published.

Role in the Production of Specialty Chemicals (e.g., agrochemicals, dyes, functional polymers)

No documented instances were found of this compound being used as an intermediate in the production of specialty chemicals such as agrochemicals, dyes, or functional polymers.

Development of Functional Materials Incorporating the Difluorobenzoate Core

Monomer in Polymer Chemistry (e.g., liquid crystals, optoelectronic materials, fluoropolymers)

There is no evidence to suggest that this compound has been utilized as a monomer in the synthesis of liquid crystals, optoelectronic materials, or fluoropolymers. Research in these areas often employs fluorinated compounds to impart specific properties, but this particular molecule is not mentioned.

Applications in Analytical Chemistry Method Development

No studies have been identified that describe the use of this compound in the development of analytical chemistry methods, either as a standard, a reagent, or a derivatizing agent.

Evaluation of Extraction and Separation Techniques

Similarly, an extensive search of scientific and technical sources reveals no instances where this compound has been used in the evaluation of extraction and separation techniques. There are no published studies that describe its use as a model compound to assess the efficiency, selectivity, or recovery of methods such as liquid-liquid extraction, solid-phase extraction, or other separation processes. As a result, there are no research findings or comparative data to present in a tabular format regarding its behavior in these applications. The role of this compound in this area of materials science and chemical synthesis appears to be undocumented in the current body of scientific literature.

Future Research Directions and Challenges in Methyl 4 Ethoxy 2,5 Difluorobenzoate Chemistry

Exploration of Novel and Unconventional Reactivity

The interplay of the ethoxy, methoxycarbonyl, and fluoro substituents on the aromatic ring of Methyl 4-ethoxy-2,5-difluorobenzoate suggests a rich and underexplored reactivity profile. Future research should focus on elucidating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The fluorine atoms, being strong ortho, para-directors, and the ethoxy group, also an ortho, para-director, create an interesting scenario for substitution reactions.

Furthermore, the potential for C-H activation at the remaining unsubstituted positions on the ring offers a pathway to novel functionalization. Directed ortho-metalation, guided by the ester or ethoxy group, could provide a means to introduce a variety of substituents with high regioselectivity. The investigation of its behavior under various reaction conditions, including transition-metal catalysis, photoredox catalysis, and enzymatic transformations, could uncover unprecedented chemical transformations.

Table 1: Potential Novel Reactions and Expected Outcomes

Reaction TypePotential ReagentsExpected OutcomeResearch Focus
Directed ortho-MetalationOrganolithium reagents, LDARegioselective functionalization adjacent to the ester or ethoxy group.Elucidating the directing group ability and trapping with various electrophiles.
C-H FunctionalizationPd, Rh, or Ir catalystsDirect introduction of aryl, alkyl, or other functional groups.Catalyst development for selective C-H activation.
Nucleophilic Aromatic Substitution (SNAr)Various nucleophiles (e.g., amines, alkoxides)Displacement of a fluorine atom, likely activated by the ester group.Investigating the kinetics and regioselectivity of the substitution.
Photoredox CatalysisVisible light photocatalysts, radical precursorsGeneration of radical intermediates for novel bond formations.Exploring new C-C and C-heteroatom bond-forming reactions.

Integration into Catalytic Cycles and Asymmetric Synthesis

The structural features of this compound make it an intriguing candidate for development as a ligand or a chiral building block in asymmetric catalysis. The presence of coordinating heteroatoms (oxygen) and the potential for introducing further functionality could allow for the design of novel chiral ligands for transition metal catalysts.

Future work could involve the synthesis of derivatives of this compound that incorporate phosphine (B1218219), amine, or other common ligating groups. These new ligands could then be evaluated in a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The fluorine and ethoxy substituents could provide unique steric and electronic environments around the metal center, potentially leading to high levels of enantioselectivity. While not directly related, the use of carbohydrate-based crown ethers to induce asymmetry in reactions provides a conceptual framework for how structurally complex molecules can influence stereochemical outcomes. mdpi.com

Advancements in Green and Sustainable Manufacturing Processes

Developing environmentally benign and efficient synthetic routes to this compound and its derivatives is a critical area for future research. Current synthetic methods for similar fluorinated aromatics often rely on harsh reagents and generate significant waste. Future efforts should focus on the principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalysis.

Potential research directions include the development of catalytic methods for the direct fluorination and ethoxylation of benzoate (B1203000) precursors, avoiding multi-step sequences. The use of flow chemistry could also offer significant advantages in terms of safety, efficiency, and scalability. Exploring enzymatic routes for the synthesis or modification of this compound could also lead to more sustainable processes. The synthesis of related compounds often involves steps that could be optimized for sustainability, such as the esterification of the corresponding carboxylic acid. chemicalbook.comnih.gov

Table 2: Comparison of Potential Synthetic Strategies

StrategyAdvantagesChallenges
Traditional Batch SynthesisWell-established procedures for related compounds.Potential for hazardous reagents, solvent waste, and multiple steps.
Catalytic Direct FunctionalizationHigh atom economy, reduced waste.Development of selective and efficient catalysts.
Flow ChemistryImproved safety, scalability, and process control.Initial investment in specialized equipment.
BiocatalysisMild reaction conditions, high selectivity.Enzyme discovery and engineering for specific substrates.

Synergistic Approaches Combining Experimental and Computational Methodologies

The complex interplay of electronic and steric effects in this compound makes it an ideal system for investigation through a combination of experimental and computational methods. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and spectroscopic properties.

Future research should aim to build predictive models for the reactivity and properties of this compound and its derivatives. For instance, computational screening could be used to identify promising catalytic systems for its functionalization or to predict the enantioselectivity of asymmetric reactions involving its derivatives as ligands. These computational insights would then guide experimental work, leading to a more efficient and targeted research process. The crystal structures of related benzoate derivatives provide valuable data that can be used to validate and refine computational models. researchgate.netresearchgate.net

Discovery of New Non-Clinical Applications Based on Unique Structure-Property Relationships

The unique combination of a polar ester, an electron-donating ethoxy group, and electron-withdrawing fluorine atoms suggests that this compound may possess interesting material and physical properties. Future research should explore its potential in non-clinical applications such as materials science, agrochemicals, and as a functional building block in organic electronics.

The presence of fluorine can enhance properties like thermal stability, lipophilicity, and metabolic stability, which are desirable in many applications. For example, its incorporation into polymers could lead to materials with unique optical or electronic properties. Similarly, its use as a scaffold in the design of new agrochemicals could result in compounds with improved efficacy and environmental profiles. The synthesis and characterization of related fluorinated benzoic acids and their derivatives have shown their utility as intermediates in various fields. chemicalbook.comchemscene.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-ethoxy-2,5-difluorobenzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Halogenation and Alkoxylation : Start with a benzoic acid precursor (e.g., 2,5-difluorobenzoic acid). Introduce the ethoxy group via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous dimethylformamide (DMF) at 80–100°C. Subsequent esterification with methanol and sulfuric acid yields the methyl ester .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry of reagents (e.g., molar ratio of NaOEt to substrate) to minimize byproducts like di-ethoxy derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/hexane) .

Q. How can NMR spectroscopy distinguish between regioisomers or adjacent fluorine substituents in this compound?

  • Methodology :

  • 19F NMR : Fluorine atoms at positions 2 and 5 will exhibit distinct chemical shifts due to differing electronic environments. For example, the fluorine ortho to the ethoxy group (position 2) may show a downfield shift (~-110 ppm) compared to position 5 (~-120 ppm) due to electron-withdrawing effects .
  • 1H NMR : The ethoxy group’s methyl protons (CH3CH2O–) appear as a triplet (~1.3–1.5 ppm) and quartet (~4.0–4.2 ppm). Coupling between aromatic protons and fluorine atoms (JHF) can further confirm substitution patterns .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of multiple substituents (ethoxy and fluorine) on the aromatic ring?

  • Methodology :

  • Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups) to direct substitution to desired positions. Deprotect after ethoxylation/fluorination .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. For fluorination, silver(I) catalysts can improve selectivity .
  • Kinetic Analysis : Perform time-resolved FTIR or in-situ NMR to identify intermediates and adjust reaction parameters (temperature, solvent polarity) to suppress side pathways .

Q. How does the electronic nature of the ethoxy group influence the reactivity of adjacent fluorine atoms in further functionalization?

  • Methodology :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-311G**) to map electron density distributions. The ethoxy group’s electron-donating effect may reduce electrophilic substitution at position 4 but enhance nucleophilic attack at position 2 .
  • Experimental Validation : Compare reaction rates of this compound with non-ethoxy analogs in Suzuki-Miyaura coupling. Track yields of cross-coupled products to quantify electronic effects .

Q. What thermal stability challenges arise during the synthesis or storage of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air. For example, analogs like ethyl 4-bromo-3,5-difluorobenzoate decompose at ~286°C .
  • Storage Recommendations : Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Use stabilizers like BHT (butylated hydroxytoluene) if prolonged storage is required .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar fluorobenzoates: How can these be resolved?

  • Analysis :

  • Purity Assessment : Compare DSC (differential scanning calorimetry) data from multiple sources. Impurities (e.g., residual solvents) lower observed melting points. Re-crystallize samples and repeat analysis .
  • Polymorphism Screening : Use X-ray crystallography to identify polymorphic forms. For example, methyl 2-amino-4,5-difluorobenzoate exhibits polymorphism affecting its reported melting range .

Biological and Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating this compound as a potential enzyme modulator?

  • Methodology :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC50 values via fluorescence quenching .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using AutoDock Vina. Prioritize assays based on predicted binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.